molecular formula C60H113NO18 B1148511 セラミドトリヘキソシド CAS No. 71965-57-6

セラミドトリヘキソシド

カタログ番号 B1148511
CAS番号: 71965-57-6
分子量: 1137 (tetracosanoyl)
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of ceramide trihexoside involves intricate chemical processes. Shapiro and Acher (1978) detailed the synthesis using the Koenigs-Knorr reaction, involving specific bromides and chlorides combined with ceramide esters to produce natural ceramide trihexoside and its isomers (Shapiro & Acher, 1978).

Molecular Structure Analysis

Ceramide trihexoside's structure is characterized by a ceramide linked to a trisaccharide moiety. Kubo et al. (1992) reported a novel ceramide trihexoside from sea urchin eggs, revealing unique sugar structures within sea urchin glycosphingolipids (Kubo et al., 1992).

Chemical Reactions and Properties

Ceramide trihexosides undergo various chemical reactions, especially those involving glycosidic linkages. Hakomori et al. (1971) described the hydrolysis of the terminal galactosyl residue of ceramide trihexoside by specific α-galactosidases, illustrating the enzyme's strict substrate specificity for α-galactosides (Hakomori et al., 1971).

Physical Properties Analysis

The physical properties of ceramide trihexosides, such as solubility, phase behavior, and interaction with other biomolecules, are crucial for understanding their biological roles. However, specific studies focusing solely on the physical properties of ceramide trihexosides are limited and require further exploration.

Chemical Properties Analysis

Ceramide trihexosides exhibit a range of chemical properties due to their sphingolipid nature. The presence of ceramide gives them unique lipid characteristics, which are crucial in cellular functions. The study by Michel et al. (1997) on ceramide synthesis provides insights into the biochemical properties and significance of ceramides, including ceramide trihexosides, in cellular mechanisms (Michel et al., 1997).

科学的研究の応用

生体分子分析における臨床応用

セラミドトリヘキソシドは、LC/MS/MSを用いて乾燥血液スポットで分析することができます {svg_1}. スフィンゴ脂質分析のためのマトリックス効果を軽減するために、独自の単相抽出システムとLC/MS/MSを組み合わせたシステムが開発されました {svg_2}. この方法は、従来のスフィンゴ脂質アッセイと比較して、精度と正確性が同等であることが示されており、研究および臨床応用における脂質プロファイルを監視するために使用できます {svg_3}.

スフィンゴ脂質代謝における役割

セラミドトリヘキソシドは、スフィンゴ脂質代謝経路に関与しています {svg_4}. これらの化合物の代謝異常は、ゴーシェ病、ファブリー病、テイ・サックス病、クラッベ病などのリソソーム蓄積症(LSD)に関連しています {svg_5}.

化粧品および製薬業界における用途

セラミドトリヘキソシドを含むセラミドは、化粧品および製薬業界で広く認知されています {svg_6}. これらは、治療薬としてさまざまな用途で使用されています {svg_7}.

細胞分子機能における役割

微生物から高等哺乳類までの多くの生物は、細胞分子機能をサポートするために、セラミドとその誘導体を含むスフィンゴ脂質を産生する代謝を自然に使用しています {svg_8}. スフィンゴ脂質は、哺乳類、植物、酵母の細胞膜に存在し、膜の形態を維持しています {svg_9}.

バイオベースセラミド生産における可能性

セラミドトリヘキソシドを含むセラミドの生合成は、現在の商業的な方法にとって魅力的な代替手段です {svg_10}. この分野の進歩は、バイオベースセラミド生産を強化するための合成経路のさらなる開発のための未開発の可能性を示しています {svg_11}.

細胞死と治療効果における役割

セラミドの細胞死と治療効果への影響は確立されていますが、新しい証拠は、セラミドトリヘキソシドなどの下流スフィンゴ脂質へのセラミドのターンオーバーが重要な役割を果たしていることを示しています {svg_12}.

作用機序

Target of Action

Ceramide trihexosides, also known as globotriaosylceramides (Gb3), are a type of globoside . They are formed by the alpha linkage of galactose to lactosylceramide, catalyzed by the enzyme A4GALT . The primary targets of ceramide trihexosides are the cells where they play a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation .

Mode of Action

Ceramide trihexosides interact with their targets by being involved in the regulation of cell growth and death . For instance, they can inhibit the activity of neuraminidase 3 (NEU3), an enzyme that catalyzes the conversion of GM3 into ceramide trihexosides (Gb3). This inhibition reduces the levels of Gb3 and P-gp, thus improving the sensitivity of drug-resistant cells to chemotherapy .

Biochemical Pathways

Ceramide trihexosides are part of the sphingolipid metabolic pathway . They are synthesized by a family of six ceramide synthase enzymes (CerS), each with distinct specificity for the acyl-CoA substrate . Ceramides and dihydroceramides, which are also part of this pathway, play pivotal roles in regulating cellular metabolism .

Pharmacokinetics

It is known that defects in the enzyme alpha-galactosidase can lead to the buildup of globotriaosylceramide, causing fabry’s disease . This suggests that the enzyme alpha-galactosidase plays a crucial role in the metabolism of ceramide trihexosides.

Result of Action

The accumulation of ceramide trihexosides can have significant effects at the molecular and cellular levels. For instance, in the case of Fabry’s disease, the buildup of globotriaosylceramide can lead to a range of symptoms, including pain, kidney dysfunction, and heart disease . On the other hand, the inhibition of ceramide trihexosides can improve the sensitivity of drug-resistant cells to chemotherapy .

Action Environment

The action, efficacy, and stability of ceramide trihexosides can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as alpha-galactosidase and NEU3, can affect the metabolism of ceramide trihexosides . Additionally, the cellular environment, including the presence of other bioactive molecules and the overall health of the cell, can also influence the action of ceramide trihexosides.

Safety and Hazards

The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the safety of ceramides, which function in cosmetics primarily as hair conditioning agents and skin conditioning agents-miscellaneous . The Panel concluded that ceramides were safe in cosmetics in the present practices of use and concentration described in this safety assessment .

将来の方向性

Over the past few decades, studies have begun to show the significant impact of ceramides and adipokines on metabolic health, particularly in diabetes and CVD . Higher levels of ceramides correlate with low levels of adiponectin as well as with leptin and insulin resistance .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ceramide trihexosides involves the condensation of a ceramide with two molecules of glucose followed by the addition of a galactose molecule. The synthesis can be achieved using chemical or enzymatic methods.", "Starting Materials": [ "Ceramide", "Glucose", "Galactose" ], "Reaction": [ "Step 1: Activation of ceramide with a suitable activating agent such as N,N'-carbonyldiimidazole (CDI) or N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvent.", "Step 2: Addition of two molecules of glucose to the activated ceramide in the presence of a Lewis acid catalyst such as boron trifluoride etherate.", "Step 3: Addition of galactose to the intermediate product from step 2 in the presence of a suitable glycosyltransferase enzyme such as lactose synthase.", "Step 4: Purification of the product using column chromatography or other suitable methods." ] }

CAS番号

71965-57-6

分子式

C60H113NO18

分子量

1137 (tetracosanoyl)

外観

Unit:10 mgSolvent:nonePurity:98+%Physical solid

同義語

CTH;  Gb3;  Globotriaosylceramide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。